molecular formula C6H6BrNO2 B102861 Methyl 5-bromo-1H-pyrrole-3-carboxylate CAS No. 16420-39-6

Methyl 5-bromo-1H-pyrrole-3-carboxylate

Cat. No. B102861
CAS RN: 16420-39-6
M. Wt: 204.02 g/mol
InChI Key: XFBMRYPQVXPYQB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-pyrrole-3-carboxylate, also known as 5-bromo-1H-pyrrole-3-carboxylic acid methyl ester, is an organic compound belonging to the pyrrole family. It is a colorless solid that is soluble in water and polar organic solvents. It is used in a variety of applications in the scientific research field, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Organic Chemical Synthesis Intermediate

“Methyl 5-bromo-1H-pyrrole-3-carboxylate” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemicals in the field of organic chemistry.

Anti-Cancer Activity

In a study, pyrroles were synthesized using 3-formylchromones as decarboxylative coupling partners . The synthesized products were evaluated against five different cancer cell lines and one of the compounds selectively inhibited the proliferation of HCT116 cells . This suggests that “Methyl 5-bromo-1H-pyrrole-3-carboxylate” could potentially be used in the development of anti-cancer drugs.

Tubulin Polymerization Inhibitor

Pyrrole derivatives have been demonstrated to have a broad range of biological properties, including being a tubulin polymerization inhibitor . This means that they can prevent the formation of microtubules, which are essential for cell division. This property could be useful in the development of drugs for diseases that involve rapid cell division, such as cancer.

Cdc7 Kinase Inhibitor

Pyrrole derivatives have also been shown to inhibit Cdc7 kinase . Cdc7 is a protein kinase that is required for the initiation of DNA replication. Inhibiting this enzyme could potentially stop the replication of cancer cells.

RTK Inhibitor

Pyrrole derivatives have been used as RTK inhibitors . RTKs, or receptor tyrosine kinases, are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. Overexpression of certain RTKs can lead to cancer, so inhibitors can be used as anti-cancer drugs.

Potassium-Competitive Acid Blocker

Pyrrole derivatives have been used as potassium-competitive acid blockers . These are a type of drug used to treat conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).

Natural Antibiotic

Pyrrole derivatives have been found in natural antibiotics . This suggests that “Methyl 5-bromo-1H-pyrrole-3-carboxylate” could potentially be used in the development of new antibiotics.

Dual PPARα/γ Agonist

Pyrrole derivatives have been used as dual PPARα/γ agonists . PPARs, or peroxisome proliferator-activated receptors, are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. Agonists for these receptors have potential applications in treating diseases like diabetes and hyperlipidemia.

properties

IUPAC Name

methyl 5-bromo-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBMRYPQVXPYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632087
Record name Methyl 5-bromo-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1H-pyrrole-3-carboxylate

CAS RN

16420-39-6
Record name Methyl 5-bromo-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution (70 mL) of methyl 1H-pyrrole-3-carboxylate (4.48 g) in tetrahydrofuran was cooled to −78° C., N-bromosuccinimide (6.30 g) was added, pyridine (5 drops) was added, and the mixture was left standing in a freezer (−20° C.) for 3 days. The reaction mixture was concentrated under reduced pressure, water was added to the residue and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1) to give the title compound as a pale-yellow solid (yield 3.59 g, 49%).
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Yield
49%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution (30 mL) of methyl 1H-pyrrole-3-carboxylate (3.06 g) in tetrahydrofuran was cooled to −78° C., N-bromosuccinimide (4.38 g) and then pyridine (3 drops) were added, and the mixture was stirred at the same temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=5:1) to give the title compound as a pale-yellow solid (yield 3.08 g, 62%).
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Yield
62%

Synthesis routes and methods IV

Procedure details

NBS (Aldrich; 1.201 g, 6.75 mmol) was added in one portion to a solution of methyl 1H-pyrrole-3-carboxylate (Aldrich; 0.844 g, 6.75 mmol) in THF (10 mL), and the resulting solution was stirred at 23° C. for 1.5 h. THF was removed in vacuo, and the residue was taken up in DCM (50 mL) and washed with 10:1 water/sat. aq. NaHCO3 (50 mL). The organic layer was separated, and the aq. layer was extracted with DCM (2×40 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated onto silica gel. Chromatographic purification (silica gel, 0-50% EtOAc/hexanes) furnished methyl 5-bromo-1H-pyrrole-3-carboxylate (924.2 mg, 4.53 mmol, 67% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.41 (1H, br. s.), 7.36 (1H, dd, J=2.9, 1.8 Hz), 6.60 (1H, dd, J=2.5, 1.8 Hz), 3.81 (3H, s). m/z (ESI, +ve) 203.9/205.9 (M+H)+.
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1.201 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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